(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-2-indanone using chiral catalysts. This process ensures the production of the desired enantiomer with high optical purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as BINAP-Ru complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the fully saturated indane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 1-phenyl-2-indanone
Reduction: 1-phenylindane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol exerts its effects is primarily through its interactions with other molecules based on its chiral nature. The specific three-dimensional arrangement allows it to fit into enzyme active sites or receptor binding sites in a unique manner, influencing biochemical pathways and reactions. The molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- 1-phenyl-2-indanone
- 1-phenylindane
Uniqueness
What sets (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol apart from its similar compounds is its specific chiral configuration. This configuration can lead to different reactivity and interactions in chemical and biological systems compared to its enantiomer (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol. The unique three-dimensional structure of this compound allows it to be used in enantioselective synthesis and other applications where chirality is crucial.
Properties
CAS No. |
81707-26-8 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14O/c16-14-10-12-8-4-5-9-13(12)15(14)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
InChI Key |
AMWFMDXOJQHCGG-HUUCEWRRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.